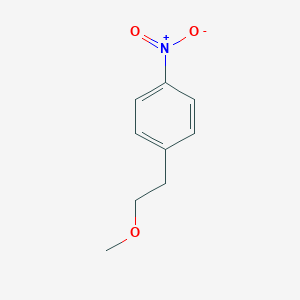

1-(2-Methoxyethyl)-4-nitrobenzene

Description

Significance of Substituted Nitroaromatic Compounds in Contemporary Chemical Research

Substituted nitroaromatic compounds, a class of organic molecules featuring at least one nitro group (—NO₂) attached to an aromatic ring, represent a cornerstone of modern industrial and synthetic chemistry. nih.govnumberanalytics.com Their importance stems from the unique and powerful influence of the nitro group on the electronic properties of the aromatic system. numberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, a characteristic that not only imparts unique reactivity but also makes these compounds valuable precursors and intermediates in a multitude of applications. nih.govnumberanalytics.comwikipedia.org

Industrially, nitroaromatic compounds are indispensable in the synthesis of a wide array of commercial products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnumberanalytics.comscielo.br For instance, substituted nitrobenzenes are key starting materials for producing various bioactive indoles used in both drugs and agrochemicals. nih.gov They also serve as feedstocks for analgesics and other pharmaceuticals. nih.gov Furthermore, the high energy density conferred by the nitro group makes many nitroaromatic compounds, such as trinitrotoluene (TNT), effective explosives. numberanalytics.comwikipedia.org

In the realm of synthetic organic chemistry, the nitro group's electron-withdrawing nature is strategically exploited. It deactivates the aromatic ring toward electrophilic substitution, directing incoming groups to the meta position, while simultaneously activating the ring for nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve on an unfunctionalized benzene (B151609) ring. nih.govnumberanalytics.comwikipedia.org Moreover, the nitro group can be readily reduced to form other nitrogen-containing functional groups, most notably amines (anilines), which are themselves pivotal building blocks for countless other molecules. numberanalytics.comcsbsju.edu This chemical versatility makes nitroaromatics essential intermediates in complex multi-step syntheses. wikipedia.orgcsbsju.edu

The profound biological activities of many nitroaromatic compounds have also spurred significant research. scielo.brnih.gov Their mechanisms of action are often linked to the bioreduction of the nitro group within cells, a process that can generate reactive species with antimicrobial or cytotoxic effects. scielo.br This has led to their development as antibacterial, antiprotozoal, and anticancer agents. scielo.br However, this same reactivity can also lead to toxicity and mutagenicity, making the study of their environmental fate and toxicological profiles an important and active area of research. nih.gov The widespread use of these compounds has resulted in environmental contamination, prompting investigations into their biodegradation pathways and the development of sensitive detection methods. nih.govmdpi.com

Contextualizing the Role of Methoxyethyl and Nitro Functional Groups in Aromatic Systems for Advanced Studies

The Nitro Functional Group (—NO₂): As one of the most powerful electron-withdrawing groups in organic chemistry, the nitro group dominates the electronic landscape of the aromatic ring. numberanalytics.comwikipedia.org Its influence is twofold:

Inductive and Resonance Effects: The nitro group withdraws electron density from the benzene ring through both inductive effects (via the electronegativity of its atoms) and strong resonance effects. scielo.br This creates partial positive charges at the ortho and para positions of the ring, significantly deactivating it towards attack by electrophiles. nih.gov Consequently, electrophilic aromatic substitution reactions on nitrobenzene (B124822) derivatives are slower and preferentially yield meta-substituted products. numberanalytics.comcsbsju.edu Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. wikipedia.orgscielo.br

Redox Activity and Bioactivation: The nitro group is readily reduced under chemical or biological conditions. numberanalytics.comcsbsju.edu This redox activity is central to the function of many nitroaromatic drugs and probes. scielo.brmdpi.com The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, ultimately yielding an amine. numberanalytics.com This transformative potential is exploited in designing prodrugs that become active upon reduction in specific environments, such as the hypoxic (low-oxygen) conditions found in solid tumors. mdpi.com

The Methoxyethyl Functional Group (—CH₂CH₂OCH₃): The 1-(2-methoxyethyl) group attached to the benzene ring at the para position introduces several key features:

Electronic Influence: The ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect, although this is generally weaker than the withdrawing effect of the nitro group. The alkyl chain itself is a weak electron-donating group. This substituent provides a subtle electronic counterpoint to the powerful nitro group.

Structural Flexibility and Solubility: Unlike a simple methyl or methoxy (B1213986) group, the methoxyethyl chain introduces conformational flexibility. It also enhances the molecule's potential for hydrogen bonding via its ether oxygen, which can influence its solubility in various solvents and its interactions with biological macromolecules. cymitquimica.com

Synthetic Handle: The methoxyethyl group serves as a stable and versatile component in organic synthesis. It can modify the lipophilicity of a molecule and provides a potential site for further chemical modification if needed. Its presence is noted to enhance the potential for use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

The combination of a strong electron-withdrawing group (nitro) and a flexible, weakly donating ether-containing substituent (methoxyethyl) on the same aromatic scaffold creates a molecule with tailored properties, making it a valuable intermediate for more complex target structures. cymitquimica.comchemicalbook.com

Current Research Trajectories and Open Questions Pertaining to 1-(2-Methoxyethyl)-4-nitrobenzene Chemistry

While this compound is not as extensively studied as parent compounds like nitrobenzene, its unique substitution pattern makes it a molecule of interest in specific research domains, primarily as a synthetic intermediate.

Current Research Applications: The principal area of research involving this compound is its use as a building block in the synthesis of more complex, high-value molecules. A notable application is its role as an intermediate in the preparation of oxodihydropyridopyrimidines, which are being investigated as c-fms kinase inhibitors for potential therapeutic use. chemicalbook.com This highlights its utility in medicinal chemistry, where precise modifications to a core structure are required to achieve desired biological activity. The compound, also known as p-Nitrophenethyl Methyl Ether, serves as a precursor in these synthetic pathways. chemicalbook.com Broader applications for related nitroaromatic ethers include their use as intermediates for dyes and other drugs, suggesting a similar potential for this compound. cymitquimica.comnih.gov

Data Tables for this compound:

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 69628-98-4 nih.gov |

| Molecular Formula | C₉H₁₁NO₃ chemicalbook.comnih.gov |

| SMILES | COCCC1=CC=C(C=C1)N+[O-] nih.gov |

| InChIKey | VZUJQBDFJZRCBQ-UHFFFAOYSA-N nih.gov |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.19 g/mol | chemicalbook.comnih.gov |

| Appearance | Pale yellow to light brown liquid or solid | cymitquimica.com |

| Melting Point | 61-63 °C | chemicalbook.com |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone); less soluble in water | cymitquimica.com |

Open Questions and Future Directions: The future research landscape for this compound is likely to follow the broader trends in nitroaromatic chemistry. Key open questions include:

Expanded Synthetic Utility: What new classes of pharmaceuticals, agrochemicals, or functional materials can be synthesized using this compound as a starting material? Its specific combination of functional groups may offer advantages in creating novel molecular architectures.

Biodegradation and Environmental Fate: Like many nitroaromatics, this compound could be an environmental pollutant. nih.gov Research into its persistence, potential for bioaccumulation, and pathways for microbial degradation remains an open field of study. Understanding how the methoxyethyl group affects its environmental behavior compared to other nitrobenzenes is a relevant question.

Materials Science Applications: Could the reduction of the nitro group to an amine in situ be used to create functional polymers or materials? The resulting 4-(2-methoxyethyl)aniline (B118675) is a potentially useful monomer for creating materials with specific optical or electronic properties. chemicalbook.com

Biological Activity: While primarily used as an intermediate, direct investigation into the biological properties of this compound itself is limited. Exploring its potential activity, for example in the context of hypoxia-activated probes or drugs, could be a future research avenue, following trends for other nitroaromatic compounds. mdpi.com

In essence, while current knowledge positions this compound as a useful chemical intermediate, significant opportunities exist to explore its properties and applications more deeply, particularly in the fields of medicinal chemistry, environmental science, and materials development.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUJQBDFJZRCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989731 | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69628-98-4 | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 1 2 Methoxyethyl 4 Nitrobenzene and Analogs

Strategic Approaches to Aromatic Nitration for Methoxyethyl-Substituted Benzenes

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. For substituted benzenes like (2-methoxyethyl)benzene (B124563), the strategy for nitration must consider both the generation of the active electrophile and the directing effects of the substituent.

Electrophilic Aromatic Nitration with Nitronium Ion Intermediates

Electrophilic aromatic nitration is the most common method for synthesizing nitroaromatic compounds. nih.gov The key to this reaction is the generation of the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comchemtube3d.com Traditionally, this is achieved by using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. chemtube3d.comchemguide.co.uk

The reaction proceeds through a two-step mechanism. First, the π-electron system of the benzene (B151609) ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma-complex or arenium ion. masterorganicchemistry.comnih.gov In the second step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com The formation of the sigma-complex is typically the rate-determining step of the reaction. nih.gov

Regioselectivity Control in Substituted Benzene Nitration

When a substituent is already present on the benzene ring, as in the case of (2-methoxyethyl)benzene, it influences the position of the incoming nitro group. This phenomenon is known as regioselectivity. Substituents are classified as either ortho-, para-directing or meta-directing. youtube.comlibretexts.org

The methoxyethyl group (–CH₂CH₂OCH₃) in (2-methoxyethyl)benzene is an alkyl-like substituent. Alkyl groups are generally considered ortho-, para-directors and are activating, meaning they increase the rate of reaction compared to unsubstituted benzene. youtube.comlibretexts.org This directing effect is primarily due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the positive charge in the ortho and para arenium ion intermediates more than the meta intermediate. youtube.com Consequently, the nitration of (2-methoxyethyl)benzene is expected to yield a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. stackexchange.com However, the relative ratio of ortho to para products can be influenced by reaction conditions such as temperature and the specific nitrating agent used. libretexts.org

Sustainable and Green Chemistry Routes for Nitroaromatic Ether Synthesis

Traditional nitration methods, while effective, often involve harsh and hazardous conditions, such as the use of strong, corrosive acids, and can generate significant amounts of acidic waste. rasayanjournal.co.insibran.ru This has driven the development of more sustainable and environmentally friendly approaches to the synthesis of nitroaromatic ethers.

Implementation of Environmentally Benign Reagents and Solvent Systems

A key aspect of green chemistry is the use of less hazardous reagents and solvent systems. rsc.org In the context of nitration, several alternatives to the conventional mixed-acid system have been explored.

One approach involves the use of solid-supported nitrating agents. For instance, bismuth nitrate (B79036) supported on silica (B1680970) gel or montmorillonite (B579905) clay has been used for the nitration of aromatic compounds under environmentally benign conditions, sometimes with microwave irradiation to accelerate the reaction. sibran.ru Another "green" nitrating agent is urea (B33335) nitrate, which, in combination with concentrated sulfuric acid, provides an efficient and facile method for the room-temperature nitration of various substituted aromatic compounds with a simple aqueous workup. rasayanjournal.co.in This method is noted for its regioselectivity and for avoiding side reactions commonly observed with mixed acid nitration. rasayanjournal.co.in

Dinitrogen pentoxide (N₂O₅) is another effective and eco-friendly nitrating agent that can be used almost stoichiometrically, thereby significantly reducing acidic waste. nih.gov Its use in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous Freon that can be easily recovered and reused, presents a greener and safer alternative for producing nitroaromatics. nih.gov

Furthermore, performing reactions in dilute aqueous nitric acid, with or without the aid of ultrasound or microwave activation, has been investigated as a more environmentally benign protocol. frontiersin.org These methods aim to reduce the concentration of corrosive acids and minimize waste generation. frontiersin.org

A different strategy for synthesizing nitroaromatic ethers like 1-(2-Methoxyethyl)-4-nitrobenzene involves a nucleophilic aromatic substitution reaction. An example is the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO. nih.gov This method avoids the direct nitration of the ether-substituted benzene.

The following table summarizes some environmentally benign nitration reagents and their applications:

| Nitrating Reagent System | Substrate Example | Key Advantages |

| Bismuth Nitrate on Solid Support | Anisole | Environmentally benign, comparable yields to conventional methods. sibran.ru |

| Urea Nitrate / H₂SO₄ | Various Substituted Aromatics | Milder conditions, high regioselectivity, simple aqueous workup. rasayanjournal.co.in |

| Dinitrogen Pentoxide (N₂O₅) in TFE | Toluene, Anisole | Eco-friendly, minimal acidic waste, reusable solvent. nih.gov |

| Dilute Aqueous Nitric Acid | Mesitylene, m-Xylene | Reduced use of corrosive acids, potential for activation by ultrasound or microwave. frontiersin.org |

Catalytic Synthesis Approaches for Reduced Environmental Impact

Catalytic methods offer a promising avenue for reducing the environmental impact of chemical processes. In the synthesis of nitroaromatics, the focus has been on developing catalysts that can be easily separated from the reaction mixture and reused, and that can operate under milder conditions.

Solid acid catalysts, such as metal-modified montmorillonite KSF, have been used for the nitration of phenolic compounds with nitric acid. organic-chemistry.org These heterogeneous catalysts can potentially be recycled, which is a significant advantage over homogeneous systems. sibran.ru Palladium-catalyzed cross-coupling reactions represent another advanced catalytic approach. For instance, aryl chlorides and triflates can be converted to nitroaromatics under weakly basic conditions, offering a broad scope and excellent functional group compatibility. organic-chemistry.org This method can be particularly useful for synthesizing nitro compounds that are not easily accessible through traditional nitration protocols. organic-chemistry.org

Continuous-Flow Chemistry in the Synthesis of Substituted Nitrobenzenes

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of various chemical compounds, including substituted nitrobenzenes. This approach offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and better control over reaction parameters. google.comresearchgate.net

In a continuous-flow system, reactants are continuously pumped through a reactor, which can be a microreactor or a tubular reactor. google.comgoogle.com The intimate mixing of reactants in a plug-flow type reactor containing mixing elements can significantly enhance the reaction rate. quickcompany.in For nitration reactions, which are often highly exothermic, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, thereby preventing temperature spikes and reducing the risk of runaway reactions. researchgate.net

Continuous-flow nitration has been successfully applied to various alkylbenzene compounds. google.com For example, the nitration of benzene in a continuous-flow microreactor using a microfiber-structured Nafion/SiO₂ solid acid catalyst has demonstrated high conversion and selectivity. researchgate.netpku.edu.cn This approach also facilitates catalyst separation and reuse. The precise control over residence time in a continuous-flow reactor allows for the optimization of the reaction to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net This level of control is particularly beneficial for nitration reactions where over-nitration to dinitro or trinitro compounds is a common issue in batch processes. google.com

The table below highlights the advantages of continuous-flow nitration:

| Feature | Advantage in Continuous-Flow Nitration |

| Enhanced Heat Transfer | Improved safety by preventing thermal runaways in exothermic reactions. researchgate.net |

| Improved Mass Transfer | Increased reaction rates due to efficient mixing of reactants. quickcompany.in |

| Precise Control of Reaction Parameters | Better control over temperature and residence time, leading to higher selectivity and yield. researchgate.net |

| Scalability | Easier and safer to scale up production compared to batch reactors. |

| Integration of Catalysis | Facilitates the use of solid catalysts for easier separation and recycling. pku.edu.cn |

Microreactor and Flow Reactor Technologies for Nitration Processes

The nitration of aromatic compounds, a cornerstone of organic synthesis, is notoriously hazardous due to its high exothermicity and the use of corrosive mixed acids. ewadirect.com Microreactor and flow reactor technologies have emerged as a powerful alternative to conventional batch methods, offering enhanced safety and control over these challenging reactions. ewadirect.comeuropa.eu These systems utilize narrow channels (microreactors) or tubes (flow reactors) which feature an exceptionally high surface-area-to-volume ratio. researchgate.net This characteristic facilitates superior heat and mass transfer, allowing for precise temperature control and the rapid dissipation of the intense heat generated during nitration. stevens.edustevens.edu

By maintaining isothermal conditions, microreactors can significantly minimize the formation of undesirable by-products, such as di-nitrated and poly-nitrated species, which are common in batch reactors where localized hot spots can occur. ewadirect.comresearchgate.netacs.org For activated aromatic compounds, it is often challenging to selectively introduce only one nitro group, and flow chemistry provides a robust solution to this problem. google.com The technology allows for reactions to be performed under harsher conditions than are feasible in batch reactors, often leading to higher yields. researchgate.net

In a typical flow nitration setup, streams of the aromatic substrate (like 1-(2-methoxyethyl)benzene for the target compound) and the nitrating agent (commonly a mixture of nitric and sulfuric acids) are continuously pumped, mixed, and reacted within the controlled environment of the reactor. europa.eu The small internal volume of these reactors means that only a minimal amount of hazardous material is present at any given moment, drastically reducing the risks associated with thermal runaway or explosion. ewadirect.comcontractpharma.com This inherent safety feature is a key driver for the adoption of flow chemistry in industrial settings for producing nitroaromatics. contractpharma.comnih.gov

Scalability and Efficiency Considerations in Flow Synthesis

A primary advantage of flow synthesis is its straightforward scalability. Unlike batch processes, where scaling up involves using larger, more dangerous, and less efficient vessels, flow processes are scaled by several methods:

Increasing the flow rate: This allows more material to be processed in the same unit of time.

Prolonging the running time: Continuous operation can produce large quantities of product over time. ewadirect.com

Numbering-up: Employing multiple reactors in parallel to increase total throughput. ewadirect.com

These strategies bypass the heat transfer limitations that plague large batch reactors. contractpharma.com The surface-area-to-volume ratio, which is critical for heat management, decreases by an order of magnitude when a batch process is scaled from the lab to production. contractpharma.com In contrast, a 4-inch diameter tube reactor can maintain a heat transfer ratio comparable to a 0.5-liter lab flask, ensuring consistent and safe temperature control even at large scales. contractpharma.com

The efficiency of flow synthesis is demonstrated by industrial applications. For example, Cambrex successfully converted a hazardous batch nitration process to a continuous flow system, enabling the safe, commercial-scale production of over 50 tons per year of a highly energetic intermediate within a standard manufacturing facility. contractpharma.com Research on the nitration of xylenes (B1142099) has also shown successful scaling, achieving a throughput of over 800 g/h while maintaining or even improving the yield and selectivity observed in small-scale experiments. nih.govrsc.org This demonstrates the industrial viability and robustness of flow processes for producing nitroaromatic compounds. rsc.org

| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow Reactor |

| Heat Transfer | Poor, decreases with scale | Excellent, consistent with scale | Enhanced safety, prevents runaway reactions and byproduct formation. ewadirect.comstevens.edu |

| Safety | High risk with energetic reactions | Significantly lower risk due to small reaction volume | Allows handling of hazardous reagents in standard facilities. contractpharma.com |

| Scalability | Complex, costly, and risky | Simple (numbering-up, longer run time) | More efficient and predictable scale-up. ewadirect.com |

| Yield & Selectivity | Can be inconsistent due to hot spots | Often higher and more consistent | Precise control over reaction parameters. ewadirect.comrsc.org |

| Production Rate | Limited by batch size and cycle time | Continuous, higher throughput | Increased productivity. ewadirect.com |

Exploration of Vicarious Nucleophilic Substitution of Hydrogen in Nitroarene Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction in organic chemistry for the functionalization of electrophilic aromatic and heteroaromatic rings, particularly nitroarenes. organic-chemistry.orgwikipedia.org Discovered by Mieczysław Mąkosza, this reaction allows for the formal substitution of a hydrogen atom by a nucleophile, a process not typically achievable through standard nucleophilic aromatic substitution (SNAr) which requires a leaving group like a halogen. organic-chemistry.orgwikipedia.org In VNS, the nucleophile is a carbanion that carries its own leaving group at the nucleophilic carbon center. organic-chemistry.org

The reaction typically proceeds with nitroarenes because the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. organic-chemistry.org The substitution occurs predominantly at the ortho and para positions relative to the nitro group, a different regioselectivity than the meta directing effect seen in electrophilic substitutions. wikipedia.org For 4-substituted nitroarenes like this compound, VNS would be expected to occur exclusively at the positions ortho to the nitro group. organic-chemistry.org

Mechanism and Synthetic Scope of Dichloromethylation

Dichloromethylation is a specific application of VNS where a dichloromethyl group (-CHCl₂) is introduced onto the nitroarene ring. This is often achieved using chloroform (B151607) (CHCl₃) as the carbanion precursor in the presence of a strong base, such as potassium tert-butoxide. kuleuven.be

The mechanism proceeds in several steps:

Carbanion Formation: The strong base deprotonates chloroform to generate the trichloromethyl carbanion (⁻CCl₃).

Nucleophilic Attack: The ⁻CCl₃ anion attacks the electron-deficient aromatic ring of the nitroarene (e.g., at a position ortho to the nitro group) to form a σ-adduct, often referred to as a Meisenheimer complex. organic-chemistry.org

β-Elimination: A base then induces the β-elimination of a chloride ion from the σ-adduct. kuleuven.be

Protonation: An acidic workup protonates the resulting intermediate, restoring aromaticity and yielding the dichloromethylated nitroaromatic product. organic-chemistry.org

The synthetic scope of VNS is broad. It is generally faster than the conventional SNAr of halogens in halonitroarenes (with the exception of some fluorine-substituted nitroarenes). organic-chemistry.org The reaction is highly selective for monosubstitution because the product, a nitrobenzylic carbanion, is stable under the reaction conditions and does not readily react further. kuleuven.be

Application in Functionalized Nitroaromatic Building Blocks

The VNS reaction, particularly dichloromethylation, is a valuable tool for creating functionalized nitroaromatic building blocks that are otherwise difficult to synthesize. dur.ac.uk The resulting dichloromethylated nitroarenes are versatile intermediates. For instance, they can be readily hydrolyzed to the corresponding nitrobenzaldehydes. dur.ac.uk

These functionalized nitrobenzaldehydes serve as crucial starting materials for a wide range of more complex molecules. dur.ac.uk A notable application is in the synthesis of indigo-based organic semi-conductors. The electronic properties of these materials can be fine-tuned by altering the functional groups on the core structure, a process facilitated by having access to a variety of substituted nitrobenzaldehyde precursors generated via VNS dichloromethylation. dur.ac.uk The development of cost-effective, scalable VNS procedures, potentially using flow chemistry, provides simplified access to these important halogenated nitroaromatic intermediates. dur.ac.uk

Mechanistic Elucidation of Reactions Involving 1 2 Methoxyethyl 4 Nitrobenzene and Nitroaromatic Analogs

In-depth Mechanistic Studies of Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. The two most commonly studied pathways are the direct route, involving the formation of nitrosoarene and hydroxylamine (B1172632) intermediates, and a condensation route, where these intermediates react to form azoxy, azo, and hydrazo compounds, which are then reduced to the amine. nih.govacs.org

Heterogeneous Catalytic Hydrogenation over Transition and Noble Metals (e.g., Pt, Pd, Ru, Au, Cu, Ni, Co)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial nitroarene reduction. libretexts.org Noble metals like Palladium (Pd) and Platinum (Pt), often supported on carbon (Pd/C, Pt/C), are highly effective, as are non-precious transition metals such as Nickel (Ni), particularly in the form of Raney-Ni, and Cobalt (Co). commonorganicchemistry.comnih.govacs.orgiitm.ac.in

The mechanism of heterogeneous hydrogenation is generally understood to occur on the surface of the metal catalyst. libretexts.org This process involves a series of steps:

Adsorption: Both the nitroaromatic compound and molecular hydrogen (H₂) are adsorbed onto the catalyst surface. libretexts.org

Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the surface. nih.govlibretexts.org

Hydrogenation: The adsorbed nitro group is sequentially hydrogenated through a series of surface-bound intermediates. libretexts.org

Desorption: The final aniline (B41778) product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for another catalytic cycle. libretexts.org

Catalysts based on Co and Ni are prominent noble-metal-free options. nih.gov For instance, a solid, cerium-promoted Ni-based composite derived from the pyrolysis of a bimetallic Ni-Ce complex has shown efficacy in hydrogenating nitroarenes to their corresponding amines. nih.gov Single-atom catalysts, such as those with unsymmetrical single Co₁-N₃P₁ sites, have demonstrated exceptionally high activity and chemoselectivity for the hydrogenation of functionalized nitroarenes, attributed to an increased electron density on the Co atom that facilitates H₂ dissociation. nih.gov

Homogeneous Catalytic Systems for Nitroarene Reduction

While heterogeneous systems are common, homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages, including milder reaction conditions and higher chemoselectivity due to the ability to fine-tune the catalyst's electronic and steric properties through ligand modification. nih.govacs.orgyoutube.com A variety of homogeneous catalysts based on noble metals such as Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), Palladium (Pd), Platinum (Pt), and Gold (Au) have been developed. nih.govacs.orgnih.gov

In addition to noble metals, more sustainable and cost-effective base metals like Iron (Fe), Manganese (Mn), and Cobalt (Co) have been successfully employed in homogeneous catalytic systems for nitro group reduction. nih.gov For example, a well-defined iron-based catalyst enables the reduction of nitroarenes using formic acid as a hydrogen source under mild, base-free conditions. organic-chemistry.org Ruthenium carbonyls have also been used as catalysts with a mixture of carbon monoxide and hydrogen as the reducing agent. google.com The primary challenge with homogeneous catalysts often lies in the separation of the catalyst from the product post-reaction. iitm.ac.in

Role of Reducing Agents (e.g., Hydrazine Hydrate, Sodium Borohydride) and Their Activation

In many reduction protocols, hydrogen gas is replaced by other hydrogen donors in a process known as catalytic transfer hydrogenation (CTH). nih.govutrgv.edu Common reducing agents include hydrazine hydrate (NH₂NH₂·H₂O) and sodium borohydride (NaBH₄). researchgate.net These reagents offer practical advantages as they are easier to handle than gaseous hydrogen.

Hydrazine Hydrate: Used in conjunction with catalysts like Pd/C, hydrazine hydrate serves as an effective hydrogen source for the selective reduction of nitroarenes. nih.govorganic-chemistry.org This system is particularly useful for reducing halogenated nitroarenes, where careful control of reaction conditions can prevent the undesired removal of the halogen (dehalogenation). nih.govorganic-chemistry.org In some systems, transition metal oxides with oxygen vacancies can decompose hydrazine hydrate to produce H₂ in situ, which then reduces the nitro group. researchgate.net

Sodium Borohydride: NaBH₄ is a versatile reducing agent that can act as both a hydride donor and a source for hydrogen transfer. utrgv.edu Its reactivity and selectivity are often modulated by a co-catalyst. For instance, the combination of NaBH₄ with catalysts like Pd/C or magnetically recoverable Co-Co₂B nanocomposites provides an efficient system for nitro reduction in aqueous media. researchgate.netdavidpublisher.com The catalyst facilitates the electron transfer from the borohydride to the nitroaromatic compound. rsc.org The surface potential of the catalyst plays a crucial role in this electron transfer process. rsc.org

Chemoselectivity and Functional Group Compatibility in Reduction Pathways

A significant challenge in the synthesis of complex molecules is the selective reduction of a nitro group in the presence of other reducible functionalities, such as aldehydes, ketones, esters, nitriles, or halogens. organic-chemistry.orgnih.govresearchgate.net Achieving high chemoselectivity is a primary goal in the development of new catalytic systems.

Many modern catalysts are designed to tolerate a wide array of functional groups. For example:

An iron(III) catalyst paired with silanes can chemoselectively reduce nitro groups while leaving reactive functionalities like ketones, amides, and aryl halides untouched. researchgate.net By switching the reducing agent from a highly active one like pinacol borane to a less active one like phenyl silane, it is possible to reduce a nitro group without affecting a carbonyl group in the same molecule. nih.gov

The Fe/CaCl₂ system is effective for transfer hydrogenation and is compatible with halides, carbonyls, and nitriles. organic-chemistry.org

Catalytic transfer hydrogenation using hydrazine and Pd/C can be finely tuned; mild conditions allow for the selective reduction of the nitro group on halogenated nitroarenes, while more forceful conditions (e.g., microwave heating) can reduce both the nitro group and the halogen. organic-chemistry.org

Single-atom Co₁-N₃P₁ catalysts exhibit superior selectivity (>99%) for various substituted nitroarenes containing other sensitive groups. nih.gov

The choice of metal can also influence selectivity. Non-noble metals may offer better chemoselectivity due to alternative reaction mechanisms and preferential adsorption geometries of the nitroarene on the catalyst surface. bohrium.com

| Catalyst System | Reducing Agent | Key Features | Tolerated Functional Groups | Reference |

|---|---|---|---|---|

| Fe/CaCl₂ | Transfer Hydrogenation | Simple and efficient system. | Halides, Carbonyl, Aldehyde, Nitrile, Ester | organic-chemistry.org |

| Pd/C | Hydrazine Hydrate | Selectivity controlled by reaction conditions (temperature/heating method). | Bromo, Chloro, Iodo (under mild conditions) | organic-chemistry.org |

| Iron(III) Complex | Phenyl Silane (H₃SiPh) | Homogeneous catalysis, good functional group tolerance. | Ketone, Ester, Amide, Nitrile, Sulfonyl, Aryl Halide | nih.govresearchgate.net |

| Co₁-N₃P₁ Single-Atom Catalyst | H₂ | Extremely high activity and selectivity. | Halides, Carbonyl, Alkene, Alkyne, etc. | nih.gov |

| NaI / PPh₃ | Photoredox (Metal-Free) | Mild, transition-metal-free system. | Halogen (including I), Aldehyde, Ketone, Carboxyl, Cyano | organic-chemistry.org |

Proposed Reaction Mechanisms and Kinetic Insights (e.g., Haber, Gelder Models, Electron Transfer Systems)

The precise pathway of nitro group reduction has been a subject of extensive study, leading to several proposed mechanisms.

Haber Mechanism: The classical mechanism, first proposed by Haber for the electrochemical reduction of nitrobenzene (B124822), describes a direct hydrogenation pathway. orientjchem.orgresearchgate.netresearchgate.net The nitro group (Ar-NO₂) is sequentially reduced to nitrosobenzene (Ar-NO), then to phenylhydroxylamine (Ar-NHOH), and finally to aniline (Ar-NH₂). nih.govorientjchem.org This model is widely accepted and forms the basis for understanding the reaction on many catalysts. nih.govorientjchem.org Intermediates from this pathway, such as N-phenylhydroxylamine, have been observed experimentally during the catalytic hydrogenation of nitrobenzene. nih.gov

Gelder Model: An alternative mechanism was proposed by Gelder, challenging the direct pathway of the Haber model. orientjchem.orgnih.gov This model suggests a different sequence of events on the catalyst surface. While the Haber mechanism remains the most commonly cited, the existence of alternative proposals highlights the complexity of the reaction and its dependence on the specific catalyst and conditions used. orientjchem.orgresearchgate.net

Electron Transfer Systems: The reduction of nitroaromatic compounds is fundamentally an electron transfer process. utrgv.edunih.gov The reaction can be initiated by a single-electron transfer to the nitroaromatic compound to form an anion-radical. nih.gov In systems using reducing agents like NaBH₄, the catalyst facilitates the transfer of electrons from the donor (e.g., BH₄⁻) to the acceptor (the nitro compound). rsc.org Flavoenzymes, for example, can reduce nitroaromatics via single- or two-electron transfer mechanisms, forming nitroso and hydroxylamine intermediates. nih.govmdpi.com

Photochemical Reactivity and Excited State Dynamics of Nitroaromatic Ethers

Nitroaromatic compounds, including ethers like 1-(2-Methoxyethyl)-4-nitrobenzene, exhibit unique photochemical behavior due to the electronic properties of the nitro group. rsc.orgrsc.org When these molecules absorb light, they are promoted to an excited electronic state, initiating a series of rapid deactivation processes. nih.govkaust.edu.sa

The excited-state dynamics of nitroaromatics are characterized by several key features:

Ultrafast Intersystem Crossing (ISC): Nitroaromatic molecules can undergo exceptionally fast transitions from the initially excited singlet state to a triplet state, often on a sub-picosecond timescale. rsc.orgrsc.orgnih.gov This rapid ISC is one of the most efficient among organic molecules and often dominates their photochemistry. rsc.org

Internal Conversion: Following initial excitation, molecules can undergo ultrafast internal conversion to lower-lying electronic states, including Rydberg states, and subsequently to the vibrational manifold of the ground electronic state within hundreds of femtoseconds. nih.gov

Photodissociation: Some nitroaromatics have a distinct photodissociation channel that results in the release of nitric oxide (NO). rsc.orgkaust.edu.sanih.gov This occurs through a complex sequence of atomic rearrangements and changes in electronic states. rsc.org

Influence of Structure and Solvent: The photochemical reaction rate and mechanism can depend significantly on the molecular structure, particularly the orientation of the nitro group relative to the aromatic ring. nih.gov The surrounding solvent environment also plays a critical role, with reaction rates often being faster in less polar solvents. kaust.edu.sanih.gov

For nitroaromatic ethers specifically, such as 2-nitrobenzyl ethers, photolysis can lead to the cleavage of the ether bond and the release of an alcohol. acs.org This process involves the formation of a primary aci-nitro transient intermediate, which then undergoes further transformations to release the substrate. acs.org This photochemical property has been harnessed in the development of "caged compounds," where a biologically active molecule is rendered inert by a photolabile 2-nitrobenzyl group and can be released upon irradiation with light. acs.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This activation is central to the mechanism of Nucleophilic Aromatic Substitution (SNAr). pressbooks.publibretexts.org

Nucleophilic aromatic substitution reactions can be promoted electrochemically, offering a green and efficient synthetic route. rsc.org The use of room-temperature ionic liquids (RTILs) as solvents in these electrochemical processes is particularly advantageous, providing an environmentally benign alternative to traditional organic aprotic solvents. rsc.orgresearchgate.net

The electrochemical approach involves the reduction of the nitroaromatic substrate to its radical anion. This radical anion is significantly more reactive towards nucleophilic attack than the neutral parent molecule. The reaction proceeds through a radical chain mechanism, often referred to as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. The use of ionic liquids can influence the reaction rates and mechanisms of SNAr reactions. rsc.orgxmu.edu.cn

The classical SNAr mechanism is a two-step addition-elimination process. pressbooks.pubmasterorganicchemistry.com It is distinct from SN1 and SN2 reactions and does not occur on unsubstituted aryl halides. The reaction requires the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (e.g., a halide or a pseudohalide). libretexts.orgwikipedia.org

The mechanism proceeds as follows:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The aromaticity of the ring is temporarily lost in this intermediate. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy intermediate.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is generally fast.

The nature of the leaving group is less important to the reaction rate than in SN2 reactions because the cleavage of the C-X bond is not part of the rate-determining step. masterorganicchemistry.com For aryl halides, the reactivity order is often F > Cl > Br > I, as the more electronegative fluorine atom enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack. masterorganicchemistry.com In some cases, an alkoxy group can also act as a leaving group in SNAr reactions, particularly with strong nucleophiles. researchgate.net

Advanced Analytical Methodologies for the Characterization and Detection of Nitroaromatic Ethers in Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of nitroaromatic compounds, providing the necessary separation for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust method for the analysis of nitroaromatic compounds. nih.govmdpi.comnih.gov This technique allows for the simultaneous determination of multiple components in a sample. mdpi.com An advanced HPLC-PDA method has been developed and validated for the determination of highly polar nitroaromatic compounds in groundwater samples, achieving detection limits in the range of 0.1-0.5 µg/l after solid-phase extraction. nih.gov The PDA detector provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the analytes. nih.govresearchgate.net For instance, a reversed-phase HPLC method with PDA detection can be used for the determination of major constituents in complex mixtures. nih.gov The development of such methods often involves the optimization of various parameters, including the mobile phase composition, flow rate, and detection wavelength, to achieve sharp and symmetric peaks. nih.gov

A typical HPLC-PDA analysis might involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile, water, and an acidifier like formic or trifluoroacetic acid to ensure good peak shape and resolution. nih.govsielc.com The selection of appropriate wavelengths for detection is crucial; for many nontricyclic antidepressant drugs, for example, wavelengths of 220, 240, and 290 nm are used. nih.gov

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) with an Electron Capture Detector (ECD) is a highly sensitive and selective method for the analysis of electrophilic compounds like nitroaromatics. nih.govscioninstruments.com The ECD is particularly effective for detecting halogenated and nitro-containing compounds due to the electron-withdrawing nature of these functional groups. nih.govscioninstruments.com This makes GC-ECD an ideal technique for trace-level analysis of nitroaromatic explosives and related compounds in environmental samples such as water and soil. oup.comresearchgate.netresearchgate.netresearchgate.net

The method typically involves extracting the analytes from the sample matrix with a suitable solvent, such as acetonitrile, followed by direct injection into the GC system. nih.govresearchgate.net To handle thermally labile compounds like some nitroaromatics, deactivated injection port liners and short, wide-bore capillary columns are often employed. researchgate.netdtic.mil GC-ECD generally offers lower method detection limits compared to HPLC for many nitroaromatic analytes. researchgate.netresearchgate.netdtic.mil For instance, method detection limits for di- and trinitroaromatics in soil can be as low as 1 µg/kg. nih.govresearchgate.net However, the linear range of the ECD is smaller than that of a UV detector used in HPLC, which can make calibration more challenging. researchgate.netresearchgate.netdtic.mil

The selectivity of the ECD for nitroaromatics can be further enhanced by exploiting the differences in electron attachment reactions between nitroaromatics and other electron-attaching compounds. mst.edu

| Parameter | GC-ECD | HPLC-UV |

| Selectivity | High for electronegative compounds | Dependent on chromophore |

| Sensitivity | Very high for nitroaromatics (sub-ppb) mst.educdc.gov | Good (ppb to ppm range) cdc.gov |

| Linear Range | Narrower researchgate.netresearchgate.netdtic.mil | Wider researchgate.netresearchgate.netdtic.mil |

| Instrumentation Care | Requires more frequent maintenance (e.g., injector liner changes) researchgate.netresearchgate.netdtic.mil | Generally more robust |

| Sample Preparation | Often requires extraction with organic solvents nih.govresearchgate.net | Can sometimes analyze aqueous samples directly |

Optimization of Chromatographic Parameters for Polar Nitroaromatics

The analysis of polar nitroaromatics presents unique challenges in chromatography due to their interaction with the stationary phase. waters.com Optimizing chromatographic parameters is crucial for achieving good separation and peak shape. nih.govresearchgate.net

In reversed-phase HPLC, the retention of polar analytes can be improved by using specialized columns, such as those with lower ligand density or by operating under 100% aqueous mobile phase conditions. waters.com Another approach is Hydrophilic Interaction Chromatography (HILIC), which is specifically designed for the retention of very polar compounds. waters.com In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar solvent like acetonitrile, causing analytes to elute in order of increasing polarity. waters.com

The pH of the mobile phase is another critical parameter, especially for ionizable compounds, as it can significantly affect their retention and separation. researchgate.net For instance, adjusting the pH of the aqueous phase can shift the ionization state of an impurity, leading to better separation from the main compound. researchgate.net The choice of buffer and its concentration can also impact the purity and yield of the separation. researchgate.net Design of Experiments (DoE) is a systematic approach often used to optimize multiple chromatographic parameters simultaneously, leading to a robust and efficient method. nih.govresearchgate.net

Mass Spectrometry (MS) Approaches for Enhanced Sensitivity

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and identification of a wide range of compounds, including nitroaromatic ethers.

Chemical Derivatization Strategies for Improved Ionization

For compounds that exhibit weak ionization in common mass spectrometry sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), chemical derivatization can significantly enhance their detection sensitivity. nih.gov This strategy involves chemically modifying the analyte to introduce a functional group that is more readily ionized. nih.gov

Derivatization can be particularly useful for small molecules such as amino acids, steroids, and other compounds containing functional groups like aldehydes, amines, carboxylic acids, ketones, phenols, and sulfhydryl groups. nih.gov In the context of nitroaromatic ethers, derivatization could potentially be employed to improve their ionization efficiency, although specific reagents for this class of compounds are less commonly reported in general literature. A notable application of derivatization is in the detection of reactive species like stabilized Criegee intermediates and peroxy radicals, where they are trapped with specific agents to form stable adducts that can be readily detected by chemical ionization mass spectrometry (CIMS). copernicus.orgresearchgate.netmit.educopernicus.org This approach prevents secondary reactions and interferences, allowing for accurate quantification. copernicus.orgresearchgate.netmit.educopernicus.org

Coordination Ion Spray-Mass Spectrometry for Neutral Analytes

Electrospray mass spectrometry (ESMS), a related technique, is a very gentle ionization process that typically yields molecular ions with minimal fragmentation, making the resulting spectra easier to interpret. uvic.ca This is particularly advantageous for the analysis of coordination compounds and other labile species. uvic.canih.gov The technique can be used to study species in solution, including those involved in rapid exchange equilibria. uvic.ca Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing valuable structural information about the analyte. uvic.canih.gov Given that electrospray techniques have been successfully applied to a wide range of inorganic and organometallic compounds, it is plausible that a method could be developed for the analysis of neutral nitroaromatic ethers like 1-(2-Methoxyethyl)-4-nitrobenzene, potentially through the formation of a coordination complex in solution prior to analysis. deepdyve.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. By analyzing the chemical shifts, integration, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can confirm the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 1-methyl-4-nitrobenzene, the methyl protons appear as a singlet, while the aromatic protons, due to their electronic environment, show distinct signals. stackexchange.com For this compound, the spectrum would be more complex, with signals corresponding to the methoxy (B1213986) group, the ethyl chain, and the para-substituted benzene (B151609) ring. The protons on the benzene ring closest to the electron-withdrawing nitro group would be expected to appear at a lower field (higher ppm) compared to those further away. stackexchange.comresearchgate.net The methylene (B1212753) protons of the ethyl group would likely appear as two distinct triplets due to coupling with each other.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbons of the ethyl chain, and the methoxy carbon. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Methoxy Protons (-OCH₃) | ~3.3 | Singlet | 3H |

| Methylene Protons (-CH₂-O) | ~3.6 | Triplet | 2H |

| Methylene Protons (Ar-CH₂-) | ~3.0 | Triplet | 2H |

| Aromatic Protons (ortho to NO₂) | ~8.2 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon (-OCH₃) | ~59 |

| Methylene Carbon (-CH₂-O) | ~70 |

| Methylene Carbon (Ar-CH₂-) | ~38 |

| Aromatic Carbon (C-NO₂) | ~147 |

| Aromatic Carbons (CH, ortho to NO₂) | ~124 |

| Aromatic Carbons (CH, ortho to CH₂CH₂OCH₃) | ~130 |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands for this compound include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations typically appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively. spectroscopyonline.com These two intense peaks are a hallmark of nitro compounds. spectroscopyonline.com

Ether Linkage (C-O-C): A strong C-O stretching band is expected in the region of 1260-1050 cm⁻¹. libretexts.org

Aromatic Ring (C=C): Stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H: Stretching vibrations for C-H bonds on the aromatic ring are found above 3000 cm⁻¹. pressbooks.pub

Aliphatic C-H: Stretching vibrations for the C-H bonds of the methoxyethyl group occur in the 3000-2850 cm⁻¹ range. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ether (C-O) | Stretch | 1260 - 1050 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the presence of the nitrobenzene (B124822) chromophore results in characteristic absorption bands. Nitrobenzene itself shows a strong absorption peak, and the presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax). researchgate.net This technique is valuable for quantitative analysis and for studying the photochemical degradation of the compound. researchgate.net For instance, the reduction of a nitro group can be monitored by observing the disappearance of its characteristic UV-Vis absorbance peak. researchgate.net

Advanced Sample Preparation Techniques for Trace Analysis

Detecting trace amounts of this compound in complex matrices like environmental samples requires effective sample preparation to concentrate the analyte and remove interferences.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. sigmaaldrich.comsigmaaldrich.com The process involves passing the sample through a solid sorbent material that retains the analyte of interest. phenomenex.com The analyte can then be eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.comphenomenex.com For a moderately polar compound like this compound, a reversed-phase SPE sorbent, such as C18, could be employed where the analyte is adsorbed from an aqueous sample and then eluted with an organic solvent like methanol (B129727) or acetonitrile. phenomenex.comnih.gov

The general steps for SPE include:

Conditioning: The sorbent is prepared with a solvent to ensure reproducible retention of the analyte. sigmaaldrich.com

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are washed from the sorbent with a solvent that does not elute the analyte.

Elution: The analyte is recovered from the sorbent using a small volume of a strong solvent. phenomenex.com

Single-Drop Microextraction (SDME) is a miniaturized liquid-liquid extraction technique that aligns with the principles of green analytical chemistry due to its minimal use of organic solvents. wikipedia.orgresearchgate.net In SDME, a single microdrop of an organic solvent is suspended at the tip of a syringe needle and immersed in the aqueous sample. wikipedia.orgresearchgate.net The analyte partitions from the aqueous sample into the organic microdrop. After a set extraction time, the microdrop is retracted into the syringe and injected directly into an analytical instrument, such as a GC. researchgate.nete3s-conferences.org

This technique is simple, inexpensive, and environmentally friendly. wikipedia.orge3s-conferences.org The efficiency of SDME can be influenced by factors such as the choice of organic solvent, the volume of the microdrop, stirring speed, and extraction time. nih.gov For the analysis of this compound, a non-polar or slightly polar solvent in which the compound is soluble would be chosen for the microdrop.

Fluorescence Sensing and Quenching Mechanisms for Detection

The detection of nitroaromatic ethers, including this compound, through fluorescence-based methodologies is a highly sensitive and extensively researched analytical approach. This technique primarily relies on the principle of fluorescence quenching, where the presence of the nitroaromatic compound, acting as an analyte, diminishes the fluorescence intensity of a sensor molecule (fluorophore). The high electron deficiency of the nitroaromatic ring makes it an excellent electron acceptor, which is the key to the most common quenching mechanisms.

Core Quenching Mechanisms

The interaction between a fluorescent sensor and a nitroaromatic ether like this compound is typically governed by one or a combination of the following mechanisms:

Photoinduced Electron Transfer (PET): This is the most dominant mechanism for the detection of nitroaromatic compounds. nih.govalmacgroup.com In a typical PET-based sensor, the system consists of an electron-rich fluorophore and a receptor unit. Upon photoexcitation, an electron from the fluorophore's Highest Occupied Molecular Orbital (HOMO) is promoted to its Lowest Unoccupied Molecular Orbital (LUMO). If an electron-deficient molecule, such as this compound, is present, its LUMO is energetically positioned lower than the fluorophore's LUMO. This creates a thermodynamic driving force for the excited electron to transfer from the fluorophore to the nitroaromatic compound. nih.gov This non-radiative de-excitation pathway effectively "turns off" the fluorescence, leading to quenching. The efficiency of this process is directly related to the energy difference between the LUMOs of the sensor and the quencher. nih.govrsc.org

Static and Dynamic Quenching: Fluorescence quenching can be further classified as either static or dynamic.

Dynamic (Collisional) Quenching: This process results from collisions between the excited-state fluorophore and the quencher molecule. The energy transfer or electron transfer occurs during this transient encounter, leading to a de-excited fluorophore. Dynamic quenching affects both the fluorescence intensity and the excited-state lifetime. edinst.com

Quantitative Analysis: The Stern-Volmer Relationship

The efficiency of fluorescence quenching is quantified using the Stern-Volmer equation. edinst.comedinst.com This relationship describes how the fluorescence intensity or lifetime of a sensor is affected by the concentration of the quencher.

The equation is expressed as:

I₀ / I = 1 + Kₛᵥ[Q]

Where:

I₀ is the fluorescence intensity of the sensor in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher at concentration [Q].

Kₛᵥ is the Stern-Volmer quenching constant.

A plot of I₀ / I versus [Q] yields a straight line for a single quenching mechanism, with the slope equal to Kₛᵥ. edinst.com The Stern-Volmer constant (Kₛᵥ) is a critical parameter that indicates the sensitivity of the fluorescent probe towards the specific quencher. A higher Kₛᵥ value signifies a more efficient quenching process and, consequently, a more sensitive detection method. researchgate.net

Research Findings in Nitroaromatic Detection

While specific studies detailing the fluorescence sensing of this compound are not prevalent in the surveyed literature, extensive research on analogous compounds like nitrobenzene (NB) provides a strong basis for understanding its potential behavior. Various advanced fluorescent materials have been developed for this purpose.

For instance, metal-organic frameworks (MOFs) have emerged as highly effective sensors. In one study, a series of zinc(II)-based MOFs were synthesized and shown to be highly sensitive fluorescent probes for detecting nitrobenzene in aqueous solutions. rsc.orgrsc.org The quenching mechanism was attributed to the PET effect, facilitated by the lower LUMO energy level of nitrobenzene compared to that of the MOF. nih.gov

The table below presents research findings from studies on fluorescent sensors for detecting nitrobenzene, which serves as a proxy for understanding the potential detection of this compound. The structural similarities—namely the presence of the electron-withdrawing nitro group attached to a benzene ring—suggest that this compound would also act as an efficient quencher.

| Fluorescent Sensor Material | Analyte | Quenching Constant (Kₛᵥ) (M⁻¹) | Limit of Detection (LOD) | Primary Quenching Mechanism | Reference |

|---|---|---|---|---|---|

| Zinc(II)-MOF Complex 1 | Nitrobenzene | Not Reported | 0.147 µM | PET | rsc.org |

| Zinc(II)-MOF Complex 3 | Nitrobenzene | Not Reported | 0.0303 µM | PET | rsc.org |

| Cadmium(II)-Complex 3 | Nitrobenzene | Not Reported | 0.115 nM | PET | nih.gov |

| Thiophene-substituted Tetraphenylethylene (THTPE) | Nitrobenzene | 2.046 x 10⁵ | Not Reported | Static & Dynamic | researchgate.net |

These studies demonstrate that subtle changes in the sensor's structure can significantly impact sensitivity and the limit of detection. nih.govrsc.org The high Kₛᵥ values indicate a strong interaction between the sensor and the nitroaromatic analyte, enabling detection at very low concentrations. researchgate.net The detection of this compound would be expected to follow similar principles, with its specific quenching efficiency being influenced by the electronic and steric effects of the 2-methoxyethyl group.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methoxyethyl)-4-nitrobenzene in laboratory settings?

The compound is typically synthesized via Friedel-Crafts alkylation. A common method involves reacting tert-butyl alcohol and 2-methoxyethyl chloride with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at controlled temperatures (40–60°C). Yield optimization requires strict exclusion of moisture and gradual reagent addition to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Engineering controls : Use fume hoods or closed systems to avoid inhalation exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols are generated .

- Emergency equipment : Ensure access to safety showers and eyewash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers validate the purity of synthesized this compound?

Combine analytical techniques:

- HPLC/GC-MS : Quantify purity (>95%) and detect volatile impurities.

- NMR spectroscopy : Confirm structural integrity (e.g., δ 3.3–3.5 ppm for methoxy protons, δ 7.5–8.1 ppm for aromatic protons).

- Melting point analysis : Compare observed values with literature data (if available). Discrepancies >2°C suggest impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up from lab to pilot-scale synthesis?

Yield variations often arise from inefficient mixing or heat dissipation in larger reactors. Mitigation strategies include:

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions .

- Catalyst optimization : Screen alternative Lewis acids (e.g., FeCl₃) for better selectivity .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How does the molecular structure, particularly crystallographic data, influence the compound’s reactivity?

X-ray diffraction studies (e.g., orthorhombic crystal system, space group Pna2₁) reveal that the methoxyethyl group adopts a gauche conformation, reducing steric hindrance and enhancing electrophilic substitution at the para-nitro position. The nitro group’s electron-withdrawing effect directs further reactions (e.g., reduction or nucleophilic substitution) to specific sites .

Q. What methodologies address contradictory stability data under varying pH conditions?

Conflicting stability reports may arise from solvent interactions or trace impurities. Systematic studies should:

Q. How can computational modeling predict the compound’s behavior in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.